
1H-Pyrazol-3-amine, 1-(3-fluorophenyl)-4,5-dihydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Fluorophenyl)-4,5-dihydro-1H-pyrazol-3-amine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms The presence of a fluorophenyl group at the 3-position of the pyrazole ring imparts unique chemical and biological properties to this compound
Vorbereitungsmethoden
The synthesis of 1-(3-Fluorophenyl)-4,5-dihydro-1H-pyrazol-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoroaniline and ethyl acetoacetate.
Formation of Hydrazone: The first step involves the reaction of 3-fluoroaniline with ethyl acetoacetate to form a hydrazone intermediate.
Cyclization: The hydrazone intermediate undergoes cyclization in the presence of a suitable catalyst, such as acetic acid, to form the pyrazole ring.
Reduction: The final step involves the reduction of the pyrazole ring to obtain 1-(3-Fluorophenyl)-4,5-dihydro-1H-pyrazol-3-amine.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and choice of solvents, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
1-(3-Fluorophenyl)-4,5-dihydro-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain different reduced forms of the compound.
Substitution: The fluorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of various substituted derivatives. Common reagents include halogens and organometallic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(3-Fluorophenyl)-4,5-dihydro-1H-pyrazol-3-amine has a wide range of scientific research applications:
Medicinal Chemistry: The compound has shown potential as a lead molecule in the development of new drugs for the treatment of various diseases, including cancer and neurological disorders.
Material Science: It is used in the synthesis of advanced materials with unique properties, such as fluorescence and conductivity.
Biological Studies: The compound is employed in biological studies to investigate its effects on cellular processes and pathways.
Wirkmechanismus
The mechanism of action of 1-(3-Fluorophenyl)-4,5-dihydro-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
1-(3-Fluorophenyl)-4,5-dihydro-1H-pyrazol-3-amine can be compared with other similar compounds to highlight its uniqueness:
1-(3-Fluorophenyl)piperazine: This compound shares the fluorophenyl group but has a different core structure, leading to distinct chemical and biological properties.
3-Fluorophenyl-1H-pyrazole: This compound lacks the dihydro group, resulting in different reactivity and applications.
The unique combination of the fluorophenyl group and the dihydro-pyrazole core in 1-(3-Fluorophenyl)-4,5-dihydro-1H-pyrazol-3-amine imparts distinct properties that make it valuable for various scientific research applications.
Eigenschaften
CAS-Nummer |
6463-46-3 |
---|---|
Molekularformel |
C9H10FN3 |
Molekulargewicht |
179.19 g/mol |
IUPAC-Name |
2-(3-fluorophenyl)-3,4-dihydropyrazol-5-amine |
InChI |
InChI=1S/C9H10FN3/c10-7-2-1-3-8(6-7)13-5-4-9(11)12-13/h1-3,6H,4-5H2,(H2,11,12) |
InChI-Schlüssel |
IJSZHAHUVPRPJC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(N=C1N)C2=CC(=CC=C2)F |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.